molecular formula C11H18O2 B6024717 (4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol

(4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol

Cat. No. B6024717
M. Wt: 182.26 g/mol
InChI Key: SQPNHVABJLLNRG-UHFFFAOYSA-N
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Description

(4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol, also known as DOH, is a bicyclic alcohol with a unique chemical structure. DOH has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

(4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of this compound involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This compound has also been investigated for its potential as an anti-inflammatory agent, with promising results in animal models of inflammation.

Mechanism of Action

The mechanism of action of (4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the cell cycle. This leads to cell cycle arrest and apoptosis, making this compound a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity in various cancer cell lines, with IC50 values ranging from 0.1 to 10 μM. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting low toxicity in normal cells. This compound has also been investigated for its anti-inflammatory effects, with studies showing a reduction in pro-inflammatory cytokine levels in animal models of inflammation.

Advantages and Limitations for Lab Experiments

(4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol has several advantages as a research tool, including its potent antitumor activity, low toxicity, and unique chemical structure. However, this compound also has some limitations, including its complex synthesis method and limited solubility in aqueous solutions. These factors should be considered when designing experiments involving this compound.

Future Directions

There are several future directions for research involving (4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol, including its potential as a chemotherapeutic agent for various types of cancer, its anti-inflammatory effects, and its potential as a scaffold for the development of novel drugs. Further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a unique bicyclic alcohol with promising potential for various research applications. Its potent antitumor activity, anti-inflammatory effects, and unique chemical structure make it a suitable candidate for further investigation. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

(4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol can be synthesized through a multistep process, starting with the reaction of 2,5-dimethylcyclohexanone with paraformaldehyde to form a bicyclic intermediate. The intermediate is then subjected to a series of reactions involving reduction, oxidation, and protection steps to yield this compound. The synthesis of this compound has been optimized to provide high yields and purity, making it a suitable candidate for various research applications.

properties

IUPAC Name

(4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-8-3-4-11(6-12)5-10(8)9(2)13-7-11/h3,9-10,12H,4-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPNHVABJLLNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(CC=C2C)(CO1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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